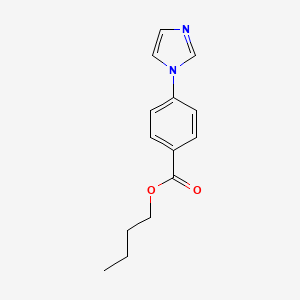
butyl 4-(1H-imidazol-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(1H-imidazol-1-yl)benzoate, also known as BIB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BIB belongs to the class of imidazole derivatives and has been studied for its potential as a therapeutic agent in various diseases.
作用機序
Butyl 4-(1H-imidazol-1-yl)benzoate exerts its pharmacological effects through multiple mechanisms. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate induces apoptosis in tumor cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. butyl 4-(1H-imidazol-1-yl)benzoate also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activation of matrix metalloproteinases (MMPs). In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and reducing the expression of cyclooxygenase-2 (COX-2). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress by increasing the expression of antioxidant enzymes and inhibiting the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
butyl 4-(1H-imidazol-1-yl)benzoate has been shown to have several biochemical and physiological effects in scientific research. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress and inhibits the production of inflammatory mediators. butyl 4-(1H-imidazol-1-yl)benzoate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using butyl 4-(1H-imidazol-1-yl)benzoate in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. butyl 4-(1H-imidazol-1-yl)benzoate is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using butyl 4-(1H-imidazol-1-yl)benzoate is its limited solubility in water, which can make it difficult to administer in vivo. butyl 4-(1H-imidazol-1-yl)benzoate also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
For research on butyl 4-(1H-imidazol-1-yl)benzoate include investigating its potential as a combination therapy for cancer and as a therapeutic agent for chronic inflammatory and neurodegenerative diseases.
合成法
Butyl 4-(1H-imidazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of 4-nitrobenzoic acid with butylamine to form butyl 4-nitrobenzoate. This intermediate is then reduced to butyl 4-aminobenzoate, which is further reacted with imidazole to produce butyl 4-(1H-imidazol-1-yl)benzoate. The final product can be purified through recrystallization or column chromatography.
科学的研究の応用
Butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that butyl 4-(1H-imidazol-1-yl)benzoate can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a neuroprotective agent, as it can reduce oxidative stress and inhibit the production of inflammatory mediators.
特性
IUPAC Name |
butyl 4-imidazol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-10-18-14(17)12-4-6-13(7-5-12)16-9-8-15-11-16/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKQJKVSRTURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-imidazol-1-ylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)
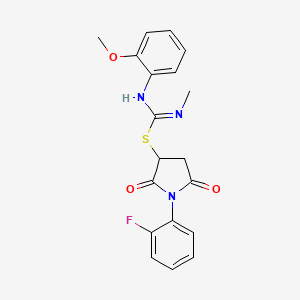
![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)
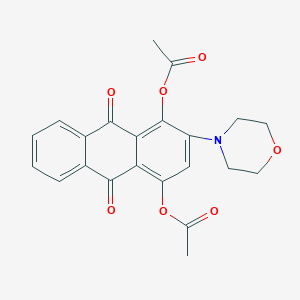
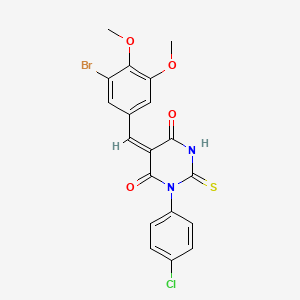
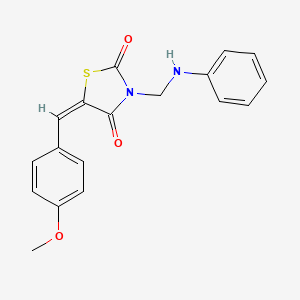
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
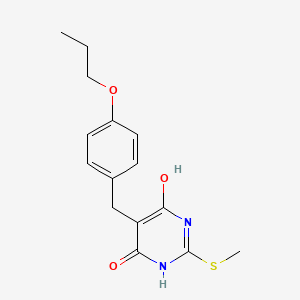
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)